3-Bromo-4-(hydroxymethyl)benzonitrile
Overview
Description
3-Bromo-4-(hydroxymethyl)benzonitrile is a chemical compound with the CAS Number: 90110-98-8 . It has a molecular weight of 212.05 and its linear formula is C8H6BrNO .
Molecular Structure Analysis
The linear formula of 3-Bromo-4-(hydroxymethyl)benzonitrile is C8H6BrNO . This indicates that the molecule is composed of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
3-Bromo-4-(hydroxymethyl)benzonitrile is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Photosynthesis Inhibition Study
Research has explored the effects of compounds like 3,5-disubstituted 4-hydroxy-benzonitriles (e.g., bromoxynil) on photosynthetic parameters in plants like spinach and wheat. These compounds can significantly influence chloroplast development and energy migration within plant cells, potentially leading to changes in chlorophyll formation and photosynthetic efficiency (Szigeti, Tóth, & Paless, 1982).
Microbial Degradation in Soil
Studies have examined the microbial degradation of benzonitrile herbicides, including bromoxynil, in soil and subsurface environments. This research provides insights into degradation pathways, the persistence of metabolites, and the diversity of organisms involved in the degradation process (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Cancer Research
A family of compounds including 4-hydroxymethylbenzonitrile has been synthesized and studied for their activity against colorectal and triple-negative breast cancer cells. These compounds demonstrated significant cytotoxicity in cancer-derived cell lines, suggesting a potential application in cancer treatment (Pilon et al., 2020).
Radiation-Induced Hydroxylation Studies
Research on the radiation-induced hydroxylation of benzonitrile derivatives has been conducted to understand their chemical reactions under irradiation. These studies can be crucial for understanding the stability and behavior of these compounds under different environmental conditions (Eberhardt, 1977).
Vibrational Spectroscopy Analysis
The vibrational spectra of compounds like 4-bromo benzonitrile have been studied using density functional theory. These analyses help in understanding the molecular structure and behavior of such compounds, which can be critical in various scientific applications (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKVEJWFFPCGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698485 | |
Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(hydroxymethyl)benzonitrile | |
CAS RN |
90110-98-8 | |
Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90110-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.